3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C12H9IO3. It is a derivative of cyclobutene-1,2-dione, featuring an ethoxy group and an iodophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-iodobenzaldehyde in the presence of a base, followed by cyclization to form the cyclobutene-1,2-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as glyoxylase and transketolase, affecting metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3-Amino-4-(3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino)-Cyclobut-3-Ene-1,2-Dione: A compound with similar cyclobutene-1,2-dione structure but different functional groups.
Uniqueness
3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both ethoxy and iodophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
179191-93-6 |
---|---|
Molecular Formula |
C12H9IO3 |
Molecular Weight |
328.10 g/mol |
IUPAC Name |
3-ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H9IO3/c1-2-16-12-9(10(14)11(12)15)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
IOPBWAFOHUNDPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.